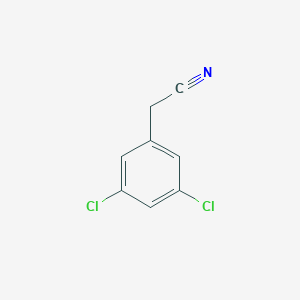

2-(3,5-Dichlorophenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAKEJZPXICNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507001 | |

| Record name | (3,5-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-37-7 | |

| Record name | 3,5-Dichlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-Dichloro-phenyl)-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Identifying a Key Synthetic Building Block

An In-Depth Technical Guide to the Chemical Properties and Applications of (3,5-Dichlorophenyl)acetonitrile

(3,5-Dichlorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a crucial intermediate in organic synthesis. Its structure, featuring a reactive nitrile group and a dichlorinated phenyl ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The chlorine atoms on the phenyl ring at the 3 and 5 positions significantly influence the molecule's electronic properties and reactivity, often enhancing the biological activity of its derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for researchers and drug development professionals. The nitrile functional group is a valuable pharmacophore, known for its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug design.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis, dictating choices in solvents, reaction conditions, and purification methods. (3,5-Dichlorophenyl)acetonitrile is a solid at room temperature. A summary of its key physical and chemical identifiers is presented below.

Table 1: Core Physicochemical Properties of (3,5-Dichlorophenyl)acetonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂N | |

| Molecular Weight | 186.04 g/mol | |

| Appearance | Solid | |

| CAS Number | 52516-37-7 | [2] |

| SMILES String | ClC1=CC(Cl)=CC(CC#N)=C1 | |

| InChI Key | DLAKEJZPXICNSC-UHFFFAOYSA-N |

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methylene protons (-CH₂-) adjacent to the nitrile group, likely in the range of 3.7-4.0 ppm. The aromatic protons on the dichlorinated ring would appear as a multiplet or as two distinct signals (a triplet and a doublet) in the aromatic region (approx. 7.2-7.5 ppm).

-

¹³C NMR: The carbon NMR would show a characteristic signal for the nitrile carbon (-C≡N) around 117-120 ppm. The methylene carbon (-CH₂-) would appear further upfield, and distinct signals would be present for the four unique carbons of the dichlorophenyl ring.

-

IR Spectroscopy: Infrared analysis is a definitive method for identifying the nitrile functional group. A sharp, intense absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.[4] Additional bands would confirm the presence of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 185. The characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 2/3 the intensity of M⁺, and an M+4 peak approximately 1/9 the intensity) would be a key diagnostic feature.

Synthesis and Mechanistic Considerations

The most direct and common route for the synthesis of (3,5-Dichlorophenyl)acetonitrile is through the nucleophilic substitution of a corresponding benzyl halide. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[5]

Core Reaction: Nucleophilic Cyanation

The synthesis typically involves the reaction of 3,5-dichlorobenzyl chloride or bromide with an alkali metal cyanide, such as sodium or potassium cyanide.[5][6] The choice of solvent is critical for success; polar aprotic solvents like DMSO or DMF, or aqueous-alcoholic mixtures, are often employed to dissolve the cyanide salt and facilitate the reaction.[6]

The underlying mechanism is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The cyanide ion (⁻C≡N), a potent nucleophile, attacks the electrophilic benzylic carbon of the 3,5-dichlorobenzyl halide. This attack occurs from the backside relative to the leaving group (halide ion), proceeding through a pentacoordinate transition state and resulting in the inversion of stereochemistry if the carbon were chiral. The halide is displaced, forming the C-C bond and yielding the desired nitrile product.

Caption: Sₙ2 mechanism for the synthesis of (3,5-Dichlorophenyl)acetonitrile.

Experimental Protocol: Synthesis of (3,5-Dichlorophenyl)acetonitrile

This protocol describes a representative lab-scale synthesis. It is imperative that all work involving cyanides be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. An emergency cyanide antidote kit should be available.

Materials and Reagents:

-

3,5-Dichlorobenzyl chloride (1.0 eq)

-

Sodium cyanide (NaCN) (1.1 eq)

-

Ethanol (EtOH)

-

Deionized water

-

Diethyl ether (or Ethyl Acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dichlorobenzyl chloride in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Addition of Cyanide: Carefully add sodium cyanide to the solution in portions. Caution: NaCN is highly toxic if ingested, inhaled, or absorbed through the skin.[7] Adding it to an acidic solution will generate lethal hydrogen cyanide gas. Ensure the solution is neutral or slightly basic.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Dilute with deionized water and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x). The choice of an organic solvent is based on its ability to dissolve the product while being immiscible with water.[8]

-

Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification and Characterization: The resulting crude product can be purified by recrystallization or column chromatography if necessary. Confirm the identity and purity of the final product using the spectroscopic methods outlined previously (NMR, IR, MS).

Caption: Experimental workflow for the synthesis of (3,5-Dichlorophenyl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The true value of (3,5-Dichlorophenyl)acetonitrile lies in the reactivity of its nitrile group, which can be transformed into a variety of other functional groups.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield (3,5-dichlorophenyl)acetic acid, a valuable precursor for pharmaceuticals and other fine chemicals.[9]

-

Reduction: The nitrile group can be reduced to a primary amine (3,5-dichlorophenethylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These amines are common scaffolds in medicinal chemistry.

-

Grignard Reactions: Reaction with Grignard reagents (R-MgBr) followed by hydrolysis can convert the nitrile into a ketone, providing a route to more complex carbon skeletons.

Safety and Handling

(3,5-Dichlorophenyl)acetonitrile requires careful handling due to its potential toxicity and irritant properties.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statement | H319 | Causes serious eye irritation. | [10] |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably a certified chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It is classified under storage class 11 for combustible solids.[10]

-

Toxicity Analogy: Like other organic nitriles, there is a risk of it being metabolized in the body to release cyanide, although this process is generally slow.[13] All nitriles should be handled with the assumption of toxicity.[14][15]

Conclusion

(3,5-Dichlorophenyl)acetonitrile is a synthetically valuable intermediate whose utility stems from the combination of a dichlorinated aromatic ring and a versatile nitrile handle. A thorough understanding of its physicochemical properties, synthesis via Sₙ2 cyanation, and subsequent reactivity is essential for its effective use in research and development. Adherence to strict safety protocols is non-negotiable due to the inherent hazards of nitriles and cyanide reagents. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this key building block into their synthetic strategies.

References

-

ChemSynthesis. (n.d.). (3,5-dichloro-4-methoxyphenyl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). (3,4-Dichlorophenyl)acetonitrile. Retrieved from [Link]

- Thermo Fisher Scientific. (2021). Safety Data Sheet: (o-Chlorophenyl)acetonitrile.

-

Angene Chemical. (2024, November 10). Safety Data Sheet: 2-(3,4-Dichlorophenyl)acetonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

- Google Patents. (n.d.). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.

- Google Patents. (n.d.). CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.

-

PubChem. (n.d.). Acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxyphenylacetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2020). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diphenylacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(3,5-dichlorophenyl)acetonitrile CAS#: 52516-37-7 [m.chemicalbook.com]

- 3. 3,4-Dichlorophenylacetonitrile(3218-49-3) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyanation - Wikipedia [en.wikipedia.org]

- 6. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Acetonitrile - Wikipedia [en.wikipedia.org]

- 14. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 3,5-Dichlorobenzyl Cyanide (CAS No. 52516-37-7)

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzyl Cyanide (also known as 2-(3,5-Dichlorophenyl)acetonitrile), a key chemical intermediate in organic synthesis. With a focus on its relevance to researchers, scientists, and drug development professionals, this document delves into its synthesis, chemical reactivity, analytical characterization, and applications, particularly within medicinal chemistry. The narrative emphasizes the causality behind experimental choices and grounds all technical claims in authoritative references, ensuring a self-validating and trustworthy resource for laboratory and development settings.

Introduction: The Significance of a Dichlorinated Intermediate

3,5-Dichlorobenzyl Cyanide is an aromatic organic compound featuring a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a cyanomethyl group[1]. While a seemingly straightforward molecule, its structure is of significant interest in the field of drug discovery and fine chemical synthesis. The presence of chlorine atoms profoundly influences the molecule's electronic properties and metabolic stability, a phenomenon often leveraged in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates[2][3][4]. The term "Magic Chloro" has been used to describe the remarkable improvements in potency and other pharmacological parameters that can arise from the simple substitution of hydrogen with chlorine[2][4].

Chlorinated compounds are integral to a vast number of FDA-approved drugs, highlighting their importance in treating a wide range of diseases[3][5]. 3,5-Dichlorobenzyl Cyanide serves as a versatile building block, providing a reactive nitrile handle and an activated methylene group, all attached to a metabolically robust dichlorophenyl scaffold. This combination makes it a valuable precursor for creating more complex molecular architectures, such as the synthesis of 6-arylpyrido[2,3-d]pyrimidines, which have been investigated as ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase[6]. This guide will explore the fundamental chemistry and practical applications of this important intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is foundational for its effective use in synthesis and analysis.

Physicochemical Data

The key identifying and physical properties of 3,5-Dichlorobenzyl Cyanide are summarized below.

| Property | Value | Source |

| CAS Number | 52516-37-7 | [6][7][8][9] |

| Molecular Formula | C₈H₅Cl₂N | [7][8][9] |

| Molecular Weight | 186.04 g/mol | [7][8][9] |

| Appearance | Low melting point solid or powder | [6][8] |

| Purity (Typical) | ≥98% | [8] |

| MDL Number | MFCD09923674 | [7][8][9] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [7] |

| Number of Rotatable Bonds | 1 | [7] |

Spectroscopic Profile

Analytical characterization is crucial for confirming the identity and purity of 3,5-Dichlorobenzyl Cyanide. Below are the expected spectroscopic signatures.

| Technique | Expected Signature | Rationale |

| ¹H NMR | Singlet (~3.8 ppm, 2H, -CH₂-); Multiplets (~7.4 ppm, 3H, Ar-H) | The two methylene protons are chemically equivalent, appearing as a singlet. The three aromatic protons will show splitting patterns consistent with a 1,3,5-trisubstituted ring. |

| ¹³C NMR | Aliphatic C (~25 ppm, -CH₂-); Nitrile C (~117 ppm, -C≡N); Aromatic C's (multiple signals, ~128-135 ppm) | Distinct signals for the methylene carbon, the nitrile carbon, and the unique carbons of the dichlorinated aromatic ring. |

| FT-IR (KBr) | ~2250 cm⁻¹ (sharp, medium) | Strong, characteristic absorption for the nitrile (-C≡N) stretching vibration. |

| Mass Spec (EI) | M⁺ peak at m/z 185/187/189 | Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |

Synthesis and Mechanism

The most common and industrially relevant synthesis of benzyl cyanides involves the nucleophilic substitution of a benzyl halide with an alkali metal cyanide[10][11]. This reaction, a variation of the Kolbe nitrile synthesis, is highly effective for producing 3,5-Dichlorobenzyl Cyanide.

Reaction Pathway and Mechanistic Considerations

The reaction proceeds via the displacement of a halide (typically chloride or bromide) from the benzylic position by the cyanide anion (CN⁻).

Caption: Sₙ2 mechanism for the synthesis of 3,5-Dichlorobenzyl Cyanide.

Expertise & Causality: While benzylic carbocations are relatively stable, suggesting a possible Sₙ1 mechanism, the use of a strong nucleophile (CN⁻) in a polar aprotic or aqueous/alcoholic solvent system strongly favors an Sₙ2 pathway[12]. An Sₙ1 route would likely lead to competing hydrolysis or alcoholysis side products (benzyl alcohol or benzyl ether, respectively), reducing the yield of the desired nitrile[12]. The presence of electron-withdrawing chlorine groups on the ring further disfavors carbocation formation, solidifying the Sₙ2 mechanism as the dominant pathway.

Protocol: Laboratory-Scale Synthesis

This protocol is a representative method adapted from general procedures for substituted benzyl cyanides[10][11].

Objective: To synthesize 3,5-Dichlorobenzyl Cyanide from 3,5-Dichlorobenzyl Chloride.

Materials:

-

3,5-Dichlorobenzyl Chloride

-

Sodium Cyanide (NaCN)

-

Ethanol (95%)

-

Water (Deionized)

-

Toluene or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Phase-Transfer Catalyst (PTC) e.g., Aliquat 336 (optional, but recommended)

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit available. All operations should prevent the acidification of cyanide, which would release lethal HCN gas.

-

Dissolution: In the flask, dissolve sodium cyanide (1.1 molar equivalents) in a minimal amount of warm water.

-

Catalyst Addition (Optional): Add a catalytic amount (1-2 mol%) of a phase-transfer catalyst like Aliquat 336. The use of a PTC can significantly improve reaction rates and yields by transporting the cyanide anion from the aqueous phase to the organic phase[13].

-

Reactant Addition: Dissolve 3,5-Dichlorobenzyl Chloride (1.0 molar equivalent) in 95% ethanol. Add this solution dropwise to the stirring cyanide solution over 30-45 minutes[11].

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis. The reaction time can be significantly longer without a PTC[10].

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with an organic solvent like toluene or dichloromethane.

-

Washing: Combine the organic extracts and wash with water, followed by brine to remove residual inorganic salts.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Chemical Reactivity and Synthetic Utility

3,5-Dichlorobenzyl Cyanide is a versatile intermediate due to the reactivity of its nitrile group and the adjacent active methylene protons.

Caption: Key reaction pathways of 3,5-Dichlorobenzyl Cyanide.

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3,5-dichlorophenylacetic acid, another important building block in pharmaceutical synthesis[14].

-

Reduction of the Nitrile: The nitrile can be reduced to the corresponding primary amine, 2-(3,5-dichlorophenyl)ethylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to phenethylamine derivatives.

-

Reactions at the Active Methylene Position: The methylene bridge (-CH₂-) is flanked by two electron-withdrawing groups (the aromatic ring and the nitrile), making its protons acidic. In the presence of a strong base (e.g., NaH, LDA), a carbanion can be formed. This nucleophilic carbanion can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to form new carbon-carbon bonds, allowing for chain extension and further functionalization[10][13]. The electron-withdrawing effect of the two chlorine atoms enhances this acidity compared to unsubstituted benzyl cyanide.

Analytical Methods for Quality Control

Ensuring the purity and identity of 3,5-Dichlorobenzyl Cyanide is paramount. A multi-technique approach is recommended for comprehensive quality control.

Caption: Logical workflow for the analytical characterization of the title compound.

-

Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are the primary methods for determining the purity of the compound and quantifying any impurities.

-

Spectroscopic Methods: As detailed in Section 2.2, NMR, Mass Spectrometry, and FT-IR are used in concert to provide unambiguous structural confirmation.

-

Cyanide Analysis: In some contexts, it may be necessary to analyze for free or total cyanide. These methods typically involve a distillation/acidification step to liberate HCN, which is then trapped and quantified colorimetrically or titrimetrically[15][16][17].

Safety and Toxicological Profile

Benzyl cyanide and its derivatives are toxic compounds and must be handled with appropriate precautions. While specific toxicological data for 3,5-Dichlorobenzyl Cyanide is limited, data from closely related compounds provides a strong basis for hazard assessment.

Primary Hazards:

-

Toxicity: Nitriles can be metabolized to release cyanide, which inhibits cellular respiration[18]. The compound is expected to be toxic if swallowed, inhaled, or absorbed through the skin[18][19][20].

-

Irritation: It is expected to cause skin and serious eye irritation[18][21].

-

Hazardous Decomposition: Upon heating or contact with strong acids, it can decompose to release highly toxic hydrogen cyanide (HCN) and hydrogen chloride gas[18][19].

GHS Classification and Handling

The following table summarizes the likely GHS hazard classification based on data for analogous dichlorobenzyl and chlorobenzyl cyanides[18][19][21].

| Pictogram | GHS Classification | Precautionary Statements (Examples) |

| Acute Toxicity (Oral, Dermal, Inhalation) - Category 3/4Skin Irritation - Category 2Eye Irritation - Category 2 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

Handling Recommendations:

-

Always handle 3,5-Dichlorobenzyl Cyanide in a well-ventilated chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents[18].

-

Ensure emergency procedures for cyanide exposure are in place and personnel are trained.

References

-

Convenient Synthesis of Substituted Aryl Cyanides and 1,1-Dicyanobenzyl Benzoate. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Benzyl cyanide - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Chen, X., et al. (2017). Cu-catalyzed aerobic oxidative C–CN bond cleavage of benzyl cyanide for the synthesis of primary amides. RSC Publishing. Retrieved from [Link]

- Pazdera, P., et al. (2011). Convenient Synthesis of Substituted Aryl Cyanides and 1,1-Dicyanobenzyl Benzoate.

- Process for preparing benzyl cyanide being optionally substituted on benzene ring. (2008). Google Patents.

-

BENZYL CYANIDE - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved from [Link]

- Process for the production of substituted benzyl cyanides. (n.d.). Google Patents.

-

This compound | 52516-37-7. (n.d.). Coompo. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. Retrieved from [Link]

-

Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Mechanism of benzyl cyanide synthesis? (2011). Sciencemadness.org. Retrieved from [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023). ACS Publications. Retrieved from [Link]

-

2,5-Dichlorobenzyl cyanide. (n.d.). PubChem. Retrieved from [Link]

-

An Overview and Comparison of Methods for Cyanide Analysis. (n.d.). NEMI. Retrieved from [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2022). ResearchGate. Retrieved from [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2022). ChemRxiv. Retrieved from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Cyanide. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

Examples of dichlorinated products. (n.d.). ResearchGate. Retrieved from [Link]

- A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine. (2001). Google Patents.

-

EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. (n.d.). US EPA. Retrieved from [Link]

-

3,5-dichlorobenzoyl cyanide (C8H3Cl2NO). (n.d.). PubChemLite. Retrieved from [Link]

-

The Crucial Role of 3,5-Dichlorotoluene in Pharmaceutical Synthesis: From Intermediate to Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2009). Google Patents.

Sources

- 1. CAS 52516-37-7: 3,5-Dichlorobenzeneacetonitrile [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 52516-37-7 - Coompo [coompo.com]

- 7. 52516-37-7 | this compound | Aryls | Ambeed.com [ambeed.com]

- 8. 52516-37-7 this compound AKSci W6729 [aksci.com]

- 9. CAS 52516-37-7 | (3,5-Dichloro-phenyl)-acetonitrile - Synblock [synblock.com]

- 10. tandfonline.com [tandfonline.com]

- 11. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 12. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 15. waterboards.ca.gov [waterboards.ca.gov]

- 16. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. merckmillipore.com [merckmillipore.com]

A Technical Guide to 2-(3,5-Dichlorophenyl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery

An In-depth Technical Guide: 2-(3,5-Dichlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic nitrile that serves as a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern and reactive nitrile group make it a key building block for constructing more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview of its core properties, outlines a robust and well-rationalized synthetic protocol, and explores its specific applications in medicinal chemistry, with a focus on its role in the development of novel antibacterial agents. Safety, handling, and analytical characterization are also discussed to provide a complete profile for laboratory and process development applications.

Core Molecular and Physical Properties

The fundamental characteristics of a chemical reagent are critical for its effective use in synthesis and process development. This compound is a solid at room temperature, and its identity is defined by the specific arrangement of its constituent atoms.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅Cl₂N | [1][2][3] |

| Molecular Weight | 186.04 g/mol | [1][2][3][4] |

| CAS Number | 52516-37-7 | [2] |

| Synonyms | (3,5-Dichlorophenyl)acetonitrile; 3,5-Dichlorobenzyl Cyanide | [2] |

| Appearance | Solid, Powder | [1][2] |

| Boiling Point | ~287 °C | [5] |

| Density | ~1.333 g/cm³ | [5] |

| SMILES String | ClC1=CC(Cl)=CC(CC#N)=C1 | [1] |

| InChI Key | DLAKEJZPXICNSC-UHFFFAOYSA-N | [1] |

The structure consists of a benzene ring substituted with two chlorine atoms at the meta positions (3 and 5) and an acetonitrile group (-CH₂CN) at position 1. This specific dichlorination pattern influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and utility in targeted synthetic applications.

Synthesis, Purification, and Analytical Validation

While this compound is commercially available, understanding its synthesis is crucial for process optimization, cost analysis, and the potential for in-house production. The most direct and common approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Retrosynthetic Analysis

A logical disconnection approach points to 3,5-dichlorobenzyl halide and a cyanide source as the immediate precursors. This is a classic carbon-carbon bond formation via a nucleophilic substitution pathway.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Cyanation of 3,5-Dichlorobenzyl Bromide

This protocol describes a standard laboratory-scale synthesis. The choice of 3,5-dichlorobenzyl bromide as the starting material is based on the higher reactivity of benzylic bromides compared to chlorides in Sₙ2 reactions. Dimethyl sulfoxide (DMSO) is selected as the solvent due to its excellent ability to dissolve ionic salts like sodium cyanide and its polar aprotic nature, which accelerates Sₙ2 reactions.

Materials:

-

3,5-Dichlorobenzyl bromide

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: Charge the flask with sodium cyanide (1.1 equivalents) and anhydrous DMSO. Stir the suspension for 15 minutes at room temperature.

-

Substrate Addition: Dissolve 3,5-dichlorobenzyl bromide (1.0 equivalent) in a minimal amount of DMSO and add it dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a separatory funnel containing a significant volume of cold water. Caution: This step quenches the excess cyanide and should be performed with care in a well-ventilated fume hood.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts, followed by rigorous analytical characterization to confirm its identity and purity.

Caption: Workflow for purification and analytical validation.

-

Purification: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If impurities are persistent, flash column chromatography on silica gel is the preferred method.

-

Characterization:

-

¹H NMR: Will confirm the presence of the aromatic and benzylic protons with expected chemical shifts and splitting patterns.

-

¹³C NMR: Will show the correct number of carbon signals, including the characteristic nitrile carbon signal (~117-120 ppm).

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the calculated molecular weight (186.04 g/mol ), with the characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

IR Spectroscopy: A sharp, strong absorption band in the region of 2240-2260 cm⁻¹ is definitive for the C≡N stretch of the nitrile group.

-

Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to primary amines, or used to construct various heterocyclic rings, which are prevalent in bioactive molecules.[6][7]

Case Study: Synthesis of Bacterial D-alanine:D-alanine Ligase Inhibitors

A significant application of this compound is in the synthesis of 6-arylpyrido[2,3-d]pyrimidines.[2] These compounds have been identified as ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis.[2] Inhibition of Ddl prevents the formation of peptidoglycan, leading to bacterial cell death. This makes it a validated and attractive target for the development of novel antibiotics.

In this context, this compound serves as the source of the dichlorophenyl motif, which is often crucial for binding within the active site of the target enzyme.

Caption: Role in the synthesis of D-alanine:D-alanine ligase inhibitors.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a complete, specific safety data sheet (SDS) should always be consulted, the available information and the nature of the compound dictate the following precautions.[8][9]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H319: Causes serious eye irritation | [1] |

| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Storage Class | 11: Combustible Solids | [1] |

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

As an organic nitrile, it should be treated as potentially toxic if ingested, inhaled, or absorbed through the skin.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is more than a simple chemical; it is a key enabler in the synthesis of complex, high-value molecules. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it a reliable building block for research and development. Its demonstrated role in the creation of novel antibacterial candidates highlights its importance and potential in the ongoing search for new therapeutics. For researchers in drug discovery and process chemistry, a thorough understanding of this reagent's characteristics, synthesis, and safe handling is paramount to leveraging its full synthetic potential.

References

-

This compound | 52516-37-7. Coompo. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

This compound. New Haven Pharma. [Link]

-

This compound. SynPep. [Link]

- Synthesis method of diphenylacetonitrile.

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses Procedure. [Link]

-

(3,5-dichloro-4-methoxyphenyl)acetonitrile. ChemSynthesis. [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Queen's University Belfast. [Link]

-

Acetonitrile in the Pharmaceutical Industry. Lab Alley. [Link]

-

Industrial Grade Compound Synthesis Acetonitrile. Hisea Chem. [Link]

-

Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]

-

High-Quality Diphenyl Acetonitrile – Leading Exporter & Supplier. atompharma. [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 52516-37-7 - Coompo [coompo.com]

- 3. 52516-37-7|this compound|BLD Pharm [bldpharm.com]

- 4. 6306-60-1|2-(2,4-Dichlorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 52516-37-7 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. atompharma.co.in [atompharma.co.in]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-(3,5-Dichlorophenyl)acetonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(3,5-Dichlorophenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. While direct experimental spectra for this compound are not widely published, this guide synthesizes expected data based on established spectroscopic principles and data from analogous structures, offering a robust framework for its identification and characterization.

Introduction

This compound, with the empirical formula C₈H₅Cl₂N, is a halogenated aromatic nitrile.[1][2] The structural elucidation of such molecules is fundamental in various fields of chemical research, including medicinal chemistry and materials science, where precise identification and purity assessment are paramount. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure, offering insights into the electronic environment of atoms, the nature of chemical bonds, and the overall molecular mass and fragmentation patterns. This guide will explore the expected spectroscopic signatures of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be relatively simple, reflecting the symmetry of the dichlorophenyl ring. The key expected signals are summarized below.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Triplet (t) | 1H | H4 (proton at C4 of the phenyl ring) |

| ~ 7.3 - 7.5 | Doublet (d) | 2H | H2, H6 (protons at C2 and C6 of the phenyl ring) |

| ~ 3.8 - 4.0 | Singlet (s) | 2H | CH₂ (methylene protons) |

Causality and Interpretation:

The aromatic region is expected to show two distinct signals due to the substitution pattern. The proton at the 4-position (para to the acetonitrile group) is flanked by two chlorine atoms and will appear as a triplet due to coupling with the two equivalent protons at the 2 and 6 positions. The protons at the 2 and 6 positions are chemically equivalent and will appear as a doublet, coupled to the proton at the 4-position. The methylene protons (CH₂) are adjacent to the electron-withdrawing nitrile group and the aromatic ring, which deshields them, leading to a downfield shift. As there are no adjacent protons, this signal is expected to be a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~ 135 - 138 | C3, C5 (carbons bearing chlorine) |

| ~ 132 - 135 | C1 (ipso-carbon attached to CH₂CN) |

| ~ 128 - 130 | C4 |

| ~ 126 - 128 | C2, C6 |

| ~ 116 - 118 | CN (nitrile carbon) |

| ~ 25 - 28 | CH₂ (methylene carbon) |

Causality and Interpretation:

The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine atoms and the electron-withdrawing acetonitrile substituent. The carbons directly bonded to the chlorine atoms (C3 and C5) are expected to be the most downfield in the aromatic region. The nitrile carbon (CN) has a characteristic chemical shift in the 116-118 ppm range.[3] The methylene carbon (CH₂) is expected to be the most upfield signal.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 30-45° pulse angle and a longer relaxation delay (2-5 seconds) to ensure proper quantification if needed, although for routine identification, a shorter delay is acceptable.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[4]

Caption: Workflow for ATR-FTIR data acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of the molecular formula and structural elucidation.

Expected Mass Spectral Data (Electron Ionization - EI):

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 185/187/189 | [M]⁺ (Molecular Ion) | The isotopic pattern for two chlorine atoms (3:1 ratio of ³⁵Cl to ³⁷Cl) will result in a characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1. |

| 150/152 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 149/151 | [M - HCl]⁺ | Loss of hydrogen chloride. |

| 114 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment. |

Causality and Interpretation:

The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (186.04 g/mol , with the most abundant isotopes being ¹²C, ¹H, ³⁵Cl, and ¹⁴N, the nominal mass is 185). [1]Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed for the molecular ion and any chlorine-containing fragments. The relative abundance of the isotopes ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, for a fragment with two chlorine atoms, the expected intensity ratio of the isotopic peaks (M, M+2, M+4) is roughly 9:6:1. The fragmentation pattern will likely involve the loss of a chlorine atom, hydrogen chloride, or the cleavage of the C-C bond between the methylene group and the aromatic ring.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide, while based on predictive analysis, provide a robust and scientifically grounded framework for the characterization of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data are highly characteristic and, when taken together, should allow for the unambiguous identification and purity assessment of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain this critical data in a laboratory setting.

References

-

PubChem. This compound. [Link]

-

NIST Chemistry WebBook. Acetonitrile, (2,6-dichlorophenyl)-. [Link]

-

PubChemLite. This compound (C8H5Cl2N). [Link]

-

University of California, Los Angeles. Notes on NMR Solvents. [Link]

-

NIST Chemistry WebBook. Acetonitrile, dichloro-. [Link]

-

NIST Chemistry WebBook. Acetonitrile, dichloro- Mass Spectrum. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. a) 1 H NMR spectrum of 1 in acetonitrile-d 3. [Link]

-

PubChem. Benzeneacetonitrile, 2,3-dichloro-. [Link]

-

ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... [Link]

-

ResearchGate. Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... [Link]

-

PubChem. Acetonitrile. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 2-(3,5-Dichlorophenyl)acetonitrile

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(3,5-Dichlorophenyl)acetonitrile. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this and similar molecular entities.

Introduction: The Significance of Solid-State Characterization

This compound, with the empirical formula C₈H₅Cl₂N, is a halogenated aromatic nitrile.[1] Phenylacetonitrile derivatives are crucial precursors and intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of its bulk physicochemical properties, including solubility, melting point, stability, and bioavailability. Therefore, a thorough understanding of its crystal structure is paramount for its application in drug design and materials science. Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for elucidating this intricate atomic arrangement.[2][3]

Synthesis and Spectroscopic Confirmation

A reliable synthesis of this compound is a prerequisite for obtaining high-purity material suitable for crystallization. A common and effective method involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3,5-dichlorobenzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., 6:1 v/v), add sodium cyanide (1.0 eq).

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetonitrile group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the methylene carbon, and the nitrile carbon.

-

Infrared (IR) Spectroscopy: A prominent, sharp absorption band characteristic of the C≡N stretching vibration is anticipated around 2250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.04 g/mol ), along with a characteristic isotopic pattern for a dichlorinated molecule.[1]

The Art and Science of Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[4][5] Several crystallization techniques can be employed, with the choice of solvent being a critical factor.

Crystallization Methodologies

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly in a dust-free environment. This is often the simplest and most effective method.[5]

-

Vapor Diffusion: A solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.[1][6]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[6]

For this compound, a suitable starting point would be slow evaporation from a solution in a moderately polar solvent like ethanol or acetonitrile.

Workflow for Single-Crystal X-ray Diffraction Analysis

The following diagram illustrates the comprehensive workflow from a synthesized compound to a fully analyzed crystal structure.

Caption: Workflow from synthesis to crystal structure analysis.

Detailed Protocol for SCXRD

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[2]

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

-

Structure Solution: The processed data are used to solve the phase problem and obtain an initial model of the crystal structure, often using direct methods.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The software SHELXL is widely used for this purpose.[7]

In-Depth Analysis of the Crystal Structure

While a specific experimental structure for this compound is not publicly available, we can present a plausible analysis based on the known structures of similar small organic molecules.

Crystallographic Data Summary

The following table presents hypothetical but realistic crystallographic data for this compound.

| Parameter | Value |

| Empirical formula | C₈H₅Cl₂N |

| Formula weight | 186.04 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| β (°) | 105 |

| Volume (ų) | 885 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.395 |

| R-factor (%) | < 5 |

Molecular Geometry

The refinement of the crystal structure would provide precise bond lengths and angles. The dichlorophenyl ring is expected to be planar, with C-C bond lengths characteristic of an aromatic system. The acetonitrile group will exhibit typical bond lengths for C-C and C≡N bonds.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing. These can be visualized and quantified using Hirshfeld surface analysis.[8][9]

-

Hydrogen Bonds: Although a classic strong hydrogen bond donor is absent, weak C-H···N hydrogen bonds involving the nitrile nitrogen as an acceptor are plausible.

-

Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with the electron-rich nitrile nitrogen of a neighboring molecule (C-Cl···N).

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

The interplay of these interactions can lead to the formation of supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions.

Caption: Diagram of a possible halogen-bonded synthon.

Conclusion

This technical guide has outlined a comprehensive approach to the determination and analysis of the crystal structure of this compound. The elucidation of its solid-state structure through synthesis, crystallization, and single-crystal X-ray diffraction provides invaluable insights into its physicochemical properties. The detailed analysis of molecular geometry and intermolecular interactions is fundamental for understanding its behavior in the solid state and is a critical step in its potential development for pharmaceutical or material science applications.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, C71, 3–8. [Link]

-

Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(11), 1674. [Link]

-

Fábián, L., & Kálmán, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), e2. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(6), 407-413. [Link]

-

Grüne, T. (2017). SHELX for experimental phasing and refinement. Paul Scherrer Institut. [Link]

-

Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

-

Coles, S. J., & Gale, P. A. (2012). Changing and challenging times for service crystallography. Chemical Science, 3(3), 683-689. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, C71, 3-8. [Link]

-

Boiadjiev, S. (2016, February 3). How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

-

Metrangolo, P., & Resnati, G. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(6), 486. [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Al-Majidi, S. M. H., Al-Bayati, Y. K. H., & Al-Amery, K. H. A. (2020). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. ResearchGate. [Link]

-

Wang, X., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 833-838. [Link]

-

PLATON for Windows. (n.d.). Utrecht University. Retrieved from [Link]

-

Coan, S. B., & Becker, E. I. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses, 35, 3. [Link]

-

Mlowe, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of (2Z)-N,N-dimethyl-2-(pentafluorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetamide. IUCrData, 6(8). [Link]

-

Jelsch, C., et al. (2021). Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1013–1022. [Link]

Sources

- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unifr.ch [unifr.ch]

- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 9. Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Dichlorophenylacetonitrile Derivatives

An In-Depth Technical Guide

Introduction: The Dichlorophenylacetonitrile Scaffold in Drug Discovery

Dichlorophenylacetonitrile represents a class of chemical scaffolds characterized by a phenyl ring substituted with two chlorine atoms and an acetonitrile group (-CH₂CN). The specific isomers, such as 2,4-dichloro- and 3,4-dichlorophenylacetonitrile, serve as versatile starting materials in synthetic chemistry.[1] Their utility extends significantly into medicinal chemistry, where they act as key intermediates in the synthesis of a wide array of compounds with potential therapeutic applications.[2] The strategic incorporation of chlorine atoms can enhance the lipophilicity and metabolic stability of derivatives, which are crucial factors for effective anticancer agents.[3][4] This guide provides a comprehensive overview of the principles, methodologies, and data interpretation integral to screening dichlorophenylacetonitrile derivatives for prominent biological activities, with a primary focus on anticancer and antimicrobial applications.

Part 1: Anticancer Activity Screening

The evaluation of novel chemical entities for anticancer properties is a cornerstone of oncological drug discovery. For dichlorophenylacetonitrile derivatives, this process involves a tiered approach, beginning with broad cytotoxicity screening against a panel of cancer cell lines and progressing to more detailed mechanistic studies for promising candidates.

Foundational Principle: In Vitro Cytotoxicity Assays

The initial step in identifying potential anticancer agents is to assess their ability to inhibit the growth of or kill cancer cells in culture. This is typically achieved through colorimetric or fluorometric assays that measure cell viability or proliferation.[5] Two of the most common and reliable methods are the MTT and Sulforhodamine B (SRB) assays.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay quantifies cell metabolic activity. Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product.[6] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[6]

-

Sulforhodamine B (SRB) Assay: This method measures cellular protein content, which serves as a proxy for cell number.[7] After fixing the cells, the protein is stained with SRB dye. The amount of bound dye is proportional to the total protein mass and is quantified by measuring absorbance.[7] The SRB assay is the preferred screening method of the National Cancer Institute (NCI) due to its reliability and cost-effectiveness.[7] While based on different principles, results from MTT and SRB assays generally show good correlation.[7][8]

Experimental Workflow for Anticancer Screening

A systematic workflow ensures reproducible and reliable results. The process begins with the preparation of the compound library and selection of appropriate cancer cell lines, followed by primary screening and dose-response analysis to identify "hits."

Caption: General workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Cell Proliferation Assay

This protocol is a standard method for evaluating the cytotoxic potential of dichlorophenylacetonitrile derivatives against adherent cancer cell lines.[5]

-

Cell Seeding: Culture the selected cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., EMEM with 10% FBS).[6] Trypsinize and count the cells, then seed them into a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

-

Compound Preparation: Prepare a stock solution of each dichlorophenylacetonitrile derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug like paclitaxel).[3]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[9] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log-transformed) to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

Quantitative data from cytotoxicity screens should be summarized in a clear, tabular format for comparison. Dichlorophenylacrylonitriles, a class of derivatives, have shown potent and selective activity against breast cancer cell lines.[10]

| Compound ID | Modification | Target Cell Line | GI₅₀ (µM) | Selectivity vs. MCF-7 |

| 5 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 ± 0.03 | - |

| 6 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.04 | 260-fold |

| 35 | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | Panel Average | 0.030 ± 0.014 | High |

| 38 | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Panel Average | 0.034 ± 0.01 | High |

| Data synthesized from a study on dichlorophenylacrylonitriles.[10] |

These results indicate that modifications to the core structure, such as the introduction of a 4-nitrophenyl group (Compound 6 ), can significantly enhance potency and selectivity.[10] Such potent compounds become candidates for further mechanistic studies, such as investigating their effect on the cell cycle or their ability to inhibit specific targets like tubulin.[11][12]

Part 2: Antimicrobial and Antifungal Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics and antifungals.[13] Synthetic compounds, including heterocyclic derivatives, are a promising source for new antimicrobial agents.[14] The primary goal of screening is to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15]

Foundational Principle: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[16] The assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. This method is versatile and can be adapted for high-throughput screening of compound libraries against various bacteria and fungi.[16][17]

Experimental Workflow for Antimicrobial Screening

Caption: Standard workflow for antimicrobial MIC determination.

Detailed Protocol: Antifungal Broth Microdilution Assay (EUCAST/CLSI Guideline based)

This protocol is adapted for screening dichlorophenylacetonitrile derivatives against pathogenic fungi like Candida albicans.[16]

-

Compound Preparation: Dissolve 10 mg of the test compound in 1 mL of DMSO to create a stock solution.[16]

-

Media Preparation: Prepare RPMI-1640 medium buffered with MOPS for fungal growth.

-

Serial Dilution: In a 96-well plate, add 100 µL of RPMI medium to all wells. Add a calculated volume of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate. This creates a gradient of compound concentrations.

-

Inoculum Preparation: Grow the fungal strain (e.g., C. albicans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of approximately 0.5–2.5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the final fungal inoculum to each well containing the diluted compounds. Include a positive control (e.g., Nystatin or Ketoconazole) and a negative (growth) control well containing only the inoculum and medium.[15][16]

-

Incubation: Seal the plate and incubate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[15] This can be assessed visually or by reading the optical density at 600 nm. The values are typically reported in µg/mL.[16]

-

Minimum Fungicidal Concentration (MFC) (Optional): To determine if the compound is fungistatic or fungicidal, an aliquot from the wells showing no growth can be sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no growth on the sub-culture plate.[16]

Part 3: Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry.[18] They involve systematically modifying the chemical structure of a hit compound to identify which parts of the molecule (pharmacophores) are responsible for its biological activity and to optimize properties like potency, selectivity, and metabolic stability.[19][20]

Causality in Experimental Design

The core of SAR is to establish a clear link between a structural change and its effect on biological activity.[21] For dichlorophenylacetonitrile derivatives, this involves synthesizing a library of analogues with variations at specific positions and comparing their activities.

For example, in the dichlorophenylacrylonitrile series, researchers explored the impact of:

-

Position of Chlorine Atoms: Moving the dichloro-substituents from the 3,4-positions to the 2,6-positions on the phenyl ring resulted in a 10-fold decrease in cytotoxic potency.[10]

-

Addition of Nitrogen Moieties: Introducing a nitro group (-NO₂) enhanced activity, and the corresponding amino (-NH₂) analogues were even more potent.[10]

-

Substitution on the Acrylonitrile Moiety: Adding different aromatic and heterocyclic rings to the acrylonitrile part of the molecule led to significant variations in potency and selectivity against different cancer cell lines.[10]

This systematic approach allows scientists to build a predictive model for designing new, more effective compounds.[22]

Caption: Logical diagram of a Structure-Activity Relationship (SAR) study.

Conclusion

The dichlorophenylacetonitrile scaffold provides a fertile ground for the development of novel therapeutic agents. A rigorous and systematic biological activity screening process is critical to unlocking this potential. By employing validated in vitro assays for anticancer and antimicrobial evaluation, researchers can efficiently identify promising lead compounds. Subsequent analysis through detailed SAR studies provides the crucial insights needed to rationally design and synthesize next-generation derivatives with enhanced potency, improved selectivity, and favorable drug-like properties, ultimately accelerating the journey from chemical library to clinical candidate.

References

- In vitro methods of screening of anticancer agents | PPTX - Slideshare.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society - ACS Fall 2025.

- Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed.

- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed.

- Bioassays for anticancer activities - PubMed.